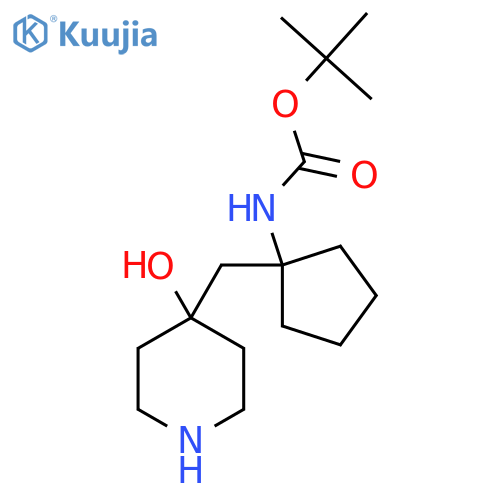

Cas no 2228977-30-6 (tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate)

tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate

- EN300-1873264

- 2228977-30-6

- tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate

-

- インチ: 1S/C16H30N2O3/c1-14(2,3)21-13(19)18-15(6-4-5-7-15)12-16(20)8-10-17-11-9-16/h17,20H,4-12H2,1-3H3,(H,18,19)

- InChIKey: SCRYOBCBZVDHMM-UHFFFAOYSA-N

- SMILES: OC1(CCNCC1)CC1(CCCC1)NC(=O)OC(C)(C)C

計算された属性

- 精确分子量: 298.22564282g/mol

- 同位素质量: 298.22564282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 21

- 回転可能化学結合数: 5

- 複雑さ: 364

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.6Ų

- XLogP3: 1.6

tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1873264-0.5g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 0.5g |

$891.0 | 2023-09-18 | ||

| Enamine | EN300-1873264-1.0g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 1g |

$928.0 | 2023-06-01 | ||

| Enamine | EN300-1873264-2.5g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 2.5g |

$1819.0 | 2023-09-18 | ||

| Enamine | EN300-1873264-10.0g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 10g |

$3992.0 | 2023-06-01 | ||

| Enamine | EN300-1873264-5g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 5g |

$2692.0 | 2023-09-18 | ||

| Enamine | EN300-1873264-1g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 1g |

$928.0 | 2023-09-18 | ||

| Enamine | EN300-1873264-10g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 10g |

$3992.0 | 2023-09-18 | ||

| Enamine | EN300-1873264-0.1g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 0.1g |

$817.0 | 2023-09-18 | ||

| Enamine | EN300-1873264-0.05g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 0.05g |

$780.0 | 2023-09-18 | ||

| Enamine | EN300-1873264-0.25g |

tert-butyl N-{1-[(4-hydroxypiperidin-4-yl)methyl]cyclopentyl}carbamate |

2228977-30-6 | 0.25g |

$855.0 | 2023-09-18 |

tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate 関連文献

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamateに関する追加情報

Research Brief on tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate (CAS: 2228977-30-6) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate (CAS: 2228977-30-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This carbamate derivative, featuring a hydroxypiperidine moiety and a cyclopentyl scaffold, exhibits unique structural properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a versatile building block in the development of selective kinase inhibitors. The research team utilized tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate as a core structure to develop novel compounds showing potent activity against JAK3 kinases, with IC50 values in the low nanomolar range. The hydroxypiperidine group was found to be crucial for binding affinity, while the carbamate protection allowed for selective functionalization at other positions of the molecule.

In neuropharmacology research, this compound has shown promise as a precursor for sigma-1 receptor ligands. A recent patent application (WO2023056321) describes its conversion to novel neuroprotective agents with potential applications in Alzheimer's disease and neuropathic pain. The structural flexibility of the molecule, particularly the presence of both hydrophobic (cyclopentyl) and hydrophilic (hydroxypiperidine) domains, appears to contribute to its blood-brain barrier permeability and target engagement.

Synthetic methodology developments have also been reported for this compound. A 2024 paper in Organic Process Research & Development presented an optimized large-scale synthesis route with improved yield (78% overall) and reduced environmental impact. The new protocol employs flow chemistry techniques and eliminates hazardous reagents previously used in the protection/deprotection steps of the hydroxypiperidine nitrogen.

From a structural biology perspective, crystallographic studies have revealed interesting conformational properties of tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate. The molecule adopts a chair-chair conformation in the solid state, with intramolecular hydrogen bonding between the carbamate carbonyl and the piperidine hydroxyl group. This rigidified structure may explain its observed selectivity in biological assays compared to more flexible analogs.

Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2024 ACS Spring Meeting suggest that derivatives of this scaffold can serve as effective E3 ligase recruiters in PROTAC designs, particularly for challenging targets in oncology. The hydroxypiperidine moiety appears to facilitate favorable protein-protein interactions in the ternary complex formation.

In conclusion, tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate represents a structurally unique and pharmacologically relevant scaffold with diverse applications in drug discovery. Its recent emergence in multiple research areas underscores its potential as a valuable tool compound and therapeutic precursor. Future studies will likely focus on expanding its utility in fragment-based drug design and exploring its metabolism and pharmacokinetic properties in more detail.

2228977-30-6 (tert-butyl N-{1-(4-hydroxypiperidin-4-yl)methylcyclopentyl}carbamate) Related Products

- 2229371-70-2(2-amino-3-(3-ethoxy-2-methoxyphenyl)-2-methylpropan-1-ol)

- 125629-83-6(1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester)

- 2418711-35-8(N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide)

- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)

- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)

- 2228385-41-7(2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole)

- 2229657-41-2(5-(furan-2-yl)-4-methylpent-4-en-2-ol)

- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)

- 1448123-10-1(N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

- 1030776-80-7(5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide)